molecular formula C39H41N3O8S B12395142 N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N

Cat. No.: B12395142
M. Wt: 714.8 g/mol
InChI Key: ZOUVMBFVVPMFTH-DKLJFLSFSA-N
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Description

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-¹³C₂,¹⁵N (CAS 874462-72-3) is a stable isotope-labeled tripeptide derivative designed for advanced research applications. Its structure includes:

  • L-Glutamic acid (Glu) with O-benzyl (Bzl) and N-carbobenzyloxy (Cbz) protecting groups.
  • L-Cysteine (Cys) with an S-benzyl (Bzl) protecting group.
  • Glycine (Gly) with a benzyl ester (OBzl) group.
    The compound is dual-labeled with ¹³C at two positions and ¹⁵N at one nitrogen site, enhancing its utility in tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Produced by Cambridge Isotope Laboratories (CIL), it is stored at -20°C and dissolves in organic solvents like acetone and chloroform .

Properties

Molecular Formula

C39H41N3O8S

Molecular Weight

714.8 g/mol

IUPAC Name

benzyl 5-[[3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/i23+1,36+1,40+1

InChI Key

ZOUVMBFVVPMFTH-DKLJFLSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)NC(CSCC2=CC=CC=C2)C(=O)[15NH][13CH2][13C](=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis represents a primary method for preparing N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N due to its efficiency and ability to produce high-purity products. In this approach, the peptide is synthesized while attached to an insoluble polymer support, allowing for simple purification between synthetic steps through filtration and washing.

The general SPPS procedure for this compound involves:

  • Attachment of the isotopically labeled glycine derivative to a solid support
  • Sequential coupling of S-Bzl-L-cysteine followed by N-Cbz-O-Bzl-L-glutamic acid
  • Cleavage from the resin with retention of protecting groups

This method is particularly advantageous for introducing the 13C2 and 15N isotopic labels at specific positions in the glycine residue, as it minimizes isotope scrambling during synthesis.

Solution-Phase Synthesis

Solution-phase synthesis offers greater flexibility for introducing complex modifications and protecting groups. This approach typically proceeds through:

  • Preparation of protected amino acid building blocks
  • Sequential coupling reactions in solution
  • Purification of intermediates after each coupling step
  • Final assembly of the protected tripeptide

For this compound, solution-phase methods allow for precise control over reaction conditions, which is critical for maintaining the integrity of the isotopic labels and stereochemical centers.

Preparation of Building Blocks

Synthesis of Protected Amino Acids

The preparation of this compound begins with the synthesis or acquisition of appropriately protected amino acids:

S-Bzl-L-Cysteine

The thiol group of cysteine requires protection to prevent oxidation and disulfide formation:

  • Introduction of benzyl (Bzl) protection using benzyl bromide or benzyl chloride
  • Reaction conditions typically involve basic conditions (pH 8-9) to selectively alkylate the thiol group

This protection strategy maintains the reactivity of the amino and carboxyl groups for subsequent peptide coupling.

Isotopically Labeled Glycine Derivative

The preparation of 13C2,15N-labeled glycine derivatives involves:

  • Starting with commercially available isotopically enriched glycine
  • C-terminal protection through benzyl esterification
  • Reaction conditions optimized to prevent isotopic exchange

This component is critical as it contributes the isotopic labels necessary for tracking and analytical applications.

Organozinc Methodology

An alternative approach involves organozinc chemistry, where:

  • Organozinc reagents derived from amino acids are prepared and employed in reactions with peptide derivatives
  • Conversion of an iodo-derivatized amino acid to the zinc reagent via addition of zinc-copper
  • Coupling to the iodide occurs in toluene:DMA at 50°C
  • Addition of this reagent to bis(triphenylphosphine) dichloropalladium and acid chloride at 50°C provides the desired ketone intermediate

This methodology offers advantages for forming certain challenging peptide bonds and can be adapted for isotopically labeled building blocks.

Coupling Strategies

Peptide Bond Formation Methods

The formation of peptide bonds in this compound synthesis employs several coupling reagents:

Coupling Reagent Activating Agent Solvent System Reaction Time Temperature Typical Yield
DCC HOBt DMF/DCM 4-6 hours 0°C to RT 70-85%
HATU DIPEA DMF 2-4 hours RT 75-90%
PyBOP NMM DCM 3-5 hours RT 65-80%
EDC·HCl HOAt DMF/DCM 6-8 hours 0°C to RT 60-75%

The selection of coupling conditions is critical for minimizing racemization and optimizing yield, particularly for the isotopically labeled glycine component.

Sequential Coupling Approach

The synthesis typically follows a C-to-N-terminal direction:

  • Coupling of S-Bzl-L-Cys to isotopically labeled Gly-OBzl (13C2,15N)

    • Activation of S-Bzl-L-Cys carboxyl group
    • Reaction with the amino group of Gly-OBzl (13C2,15N)
    • Purification of the resulting dipeptide
  • Coupling of N-Cbz-O-Bzl-L-Glu to the Cys-Gly dipeptide

    • Activation of N-Cbz-O-Bzl-L-Glu carboxyl group
    • Reaction with the amino group of the dipeptide
    • Purification of the final tripeptide

This stepwise approach allows for monitoring and optimization at each stage, ensuring high yield and purity of the final product.

Industrial Production Methods

Automated Synthesis Systems

Industrial production of this compound utilizes automated peptide synthesizers that offer:

  • Precise control over reaction parameters
  • Reduced manual handling steps
  • Reproducible results
  • Integrated monitoring capabilities

These systems are particularly valuable for ensuring consistency in the synthesis of isotopically labeled compounds where material costs are high.

Scale-Up Parameters

When scaling from laboratory to industrial production, several parameters require optimization:

Parameter Laboratory Scale Industrial Scale Considerations
Reaction Volume 10-50 mL 1-100 L Mixing efficiency, heat transfer
Reagent Equivalents 1.5-3.0 eq. 1.1-1.5 eq. Cost reduction, waste minimization
Reaction Time Variable Optimized Process efficiency, throughput
Temperature Control ±2°C ±0.5°C Reaction selectivity, energy efficiency
Purification Method Flash chromatography, HPLC Prep HPLC, crystallization Scalability, solvent recovery

These parameters are adjusted to maintain yield and purity while improving process economics.

Purification Technologies

Industrial-scale purification employs:

  • High-performance liquid chromatography (HPLC) with larger columns
  • Process-scale flash chromatography systems
  • Automated fraction collection and analysis
  • Solvent recovery and recycling systems

These technologies ensure the high purity required for research applications while minimizing environmental impact.

Critical Reaction Conditions

Protection Group Installation

The installation of multiple protecting groups in this compound requires carefully controlled conditions:

Protecting Group Reagent Conditions Critical Parameters
N-Cbz (glutamic acid) Benzyl chloroformate pH 8-9, 0°C pH control, temperature
O-Bzl (glutamic acid) Benzyl alcohol, H2SO4 Reflux, Dean-Stark Water removal, temperature
S-Bzl (cysteine) Benzyl bromide pH 8, RT Thiol selectivity, pH control
OBzl (glycine) Benzyl alcohol, HCl Reflux Reaction time, temperature

Each protection reaction must be optimized to ensure selectivity and prevent undesired side reactions.

Isotope Incorporation Strategies

The incorporation of 13C2 and 15N isotopes is achieved through:

  • Use of commercially available 13C2,15N-glycine as starting material
  • Enzymatic methods for selective isotope enrichment
  • Chemical synthesis from isotopically labeled precursors

The selection of an appropriate strategy depends on the desired isotopic enrichment level and position-specific labeling requirements.

Deprotection Considerations

Although the target compound retains all protecting groups, understanding deprotection conditions is important for subsequent applications:

Protecting Group Deprotection Method Conditions Selectivity Concerns
N-Cbz Hydrogenolysis H2, Pd/C, MeOH Compatible with S-Bzl group
O-Bzl Hydrogenolysis H2, Pd/C, MeOH Compatible with other Bzl groups
S-Bzl Na/NH3 or Hg(OAc)2 -78°C or RT Orthogonal to other protecting groups
OBzl Hydrogenolysis H2, Pd/C, MeOH Compatible with other Bzl groups

The development of orthogonal deprotection strategies is crucial for applications requiring selective removal of specific protecting groups.

Quality Control Parameters

Analytical Methods

Quality control of this compound employs multiple analytical techniques:

  • High-performance liquid chromatography (HPLC)

    • Reverse-phase C18 columns
    • Gradient elution with acetonitrile/water
    • UV detection at 215, 254, and 280 nm
  • Mass spectrometry

    • Electrospray ionization (ESI-MS)
    • High-resolution analysis (HRMS)
    • Monitoring of isotopic distribution patterns
  • Nuclear magnetic resonance (NMR) spectroscopy

    • 1H, 13C, and 15N NMR
    • 2D techniques (HSQC, HMBC)
    • Quantification of isotopic enrichment

Purity Standards

Industry standards for this compound typically require:

Parameter Specification Analytical Method
Chemical Purity ≥95% HPLC-UV, NMR
Isotopic Enrichment (13C) ≥98 atom % MS, 13C NMR
Isotopic Enrichment (15N) ≥98 atom % MS, 15N NMR
Optical Purity ≥98% ee Chiral HPLC
Residual Solvents ICH limits GC-HS
Water Content ≤0.5% Karl Fischer

These specifications ensure the compound's suitability for advanced research applications.

Alternative Synthetic Routes

Aldehydes and Chiral Catalysts Method

An alternative approach for preparing this compound involves:

  • Use of aldehydes and chiral catalysts to prepare peptidomimetics
  • Comparison between ketone (hydrogen-bond acceptor) and alcohol (hydrogen-bond donor) intermediates
  • Ketones synthesized using acid chloride precursors
  • Alcohols synthesized using aldehyde precursors

This method offers advantages for controlling stereochemistry and can be adapted for isotope incorporation.

Organozinc Ring-Closing Reactions

Another innovative approach employs:

  • Organozinc ring-closing reactions using peptidomimetic precursors
  • Addition of zinc-copper to couple to iodides in toluene:DMA at 50°C
  • Reaction with bis(triphenylphosphine) dichloropalladium and acid chlorides
  • Subsequent modification to incorporate isotope labels

This methodology provides access to structurally diverse peptide derivatives with potential for isotopic labeling.

Comparison of Production Methods

Efficiency Analysis

A comparative analysis of different production methods reveals:

Method Overall Yield Number of Steps Reaction Time Scale Potential Isotopic Integrity
Traditional SPPS 60-75% 6-8 3-4 days 0.1-5 g Excellent
Solution-Phase 40-60% 8-10 7-10 days 1-20 g Very good
Organozinc Method 30-50% 10-12 8-12 days 0.5-10 g Good
Hybrid Approach 50-65% 7-9 5-7 days 0.5-15 g Very good

Each method presents unique advantages and limitations that must be considered based on specific project requirements.

Cost-Benefit Analysis

Economic considerations for this compound production include:

Factor SPPS Solution-Phase Organozinc Method
Raw Material Cost High Medium High
Equipment Requirements Specialized synthesizer Standard laboratory Specialized equipment
Labor Requirements Low High Medium
Purification Expenses Medium High High
Scalability Limited Good Moderate
Overall Cost-Effectiveness Medium Medium Low

The high cost of isotopically labeled precursors makes yield and isotopic integrity primary concerns in method selection.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N undergoes various chemical reactions, including:

    Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The benzyl protective groups can be substituted with other protective groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include disulfide-linked peptides, deprotected peptides, and substituted peptides .

Scientific Research Applications

Biochemical Research

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is widely utilized as a model compound in peptide interaction studies. Its structural components allow researchers to investigate:

  • Peptide Folding : Understanding how peptides fold into functional shapes.
  • Enzyme Interactions : Studying binding affinities with various enzymes using techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) .

Drug Development

The compound serves as a building block for synthesizing more complex peptides that can be used in therapeutic applications. Its unique structure can influence:

  • Bioavailability : Enhancing the stability and absorption of drug candidates.
  • Targeted Therapy : Designing peptides that can specifically interact with disease-related proteins or receptors .

Metabolic Research

Due to its stable isotope labeling (13C and 15N), this compound is invaluable for tracing metabolic pathways in vivo. Applications include:

  • Pharmacokinetics : Studying how drugs are metabolized within biological systems.
  • Nutritional Studies : Understanding amino acid metabolism and its impact on health .

Environmental Studies

The compound is also employed in environmental science as a standard for detecting pollutants. Its isotopic labeling allows for:

  • Contaminant Tracking : Monitoring environmental pollutants in air, water, and soil samples .

Case Study 1: Peptide Interaction Studies

In a study examining the binding dynamics of this compound with proteases, researchers utilized SPR to quantify interaction affinities. The results indicated that the presence of protective groups significantly influenced binding kinetics, highlighting the importance of structural modifications in peptide design .

Case Study 2: Drug Development

A recent investigation focused on synthesizing a therapeutic peptide using this compound as a precursor. The study demonstrated enhanced stability and efficacy in targeting cancer cells compared to unmodified peptides, showcasing its potential in developing next-generation cancer therapies .

Mechanism of Action

The mechanism of action of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N involves its incorporation into metabolic pathways or binding to specific molecular targets. The stable isotope labels (13C and 15N) allow for tracking and quantification using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound interacts with enzymes and proteins, providing insights into biochemical processes and molecular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

Single Amino Acid Derivatives

Examples from include:

  • L-Arginine:HCl (¹³C₆, 99%; ¹⁵N₄, 99%): A single amino acid labeled with ¹³C and ¹⁵N.
  • L-Cysteine, S-Benzyl (¹³C, 99%) : A protected cysteine analog with a single isotopic label.
Parameter Target Tripeptide Single Amino Acid Derivatives
Molecular Complexity High (tripeptide + multiple protections) Low (single amino acid)
Isotopic Labeling Dual (¹³C₂, ¹⁵N) Single (¹³C or ¹⁵N) or dual (¹³C/¹⁵N)
Applications Peptide synthesis, protein interaction studies Metabolic flux analysis, tracer studies
Solubility Organic solvents (acetone, chloroform) Varies (often aqueous-compatible)

Key Differences: The tripeptide’s structural complexity enables studies on peptide-specific interactions and synthesis pathways, while single amino acids are suited for metabolic tracking .

Other Isotope-Labeled Peptides

Compounds like L-Leucine-N-T-BOC:H₂O (¹³C, 99%) and Glycine-N-T-BOC (¹³C₂, 97–99%; ¹⁵N, 97–99%) () share isotopic labels but lack the tripeptide backbone and multiple protections.

Parameter Target Tripeptide Protected Single-Residue Peptides
Backbone Length Three residues Single residue
Functional Groups Cbz, Bzl, OBzl protections T-BOC or FMOC protections
Isotopic Precision Position-specific ¹³C₂ and ¹⁵N Broad or single-position labeling

Key Insight : The tripeptide’s labeling allows simultaneous tracking of carbon and nitrogen in peptide bonds, critical for elucidating folding dynamics or enzymatic cleavage .

Analytical Performance in NMR Studies

, and 27 highlight the role of ¹⁵N NMR in resolving structural ambiguities. For example:

  • Substituent Effects : Benzyl groups in the tripeptide may induce ¹⁵N chemical shifts distinct from analogs with alkyl protections (e.g., T-BOC), as seen in tetrazole studies .
  • Dual Labeling : The ¹³C₂ label complements ¹⁵N data, enabling correlated NMR experiments (e.g., ¹³C-¹⁵N HSQC) for enhanced structural resolution .
Compound Type ¹⁵N Chemical Shift Range Key Applications
Target Tripeptide Expected δ ~120–140 ppm (amide N) Peptide conformation, binding studies
Aromatic Amines (e.g., AADH) δ ~7 ppm separation between analogs Enzyme intermediate characterization
Tetrazoles δ shifts up to 9.56 ppm with substituents Regioisomer identification

Comparison : While the tripeptide’s ¹⁵N shifts are influenced by benzyl protections, its dual labeling provides multidimensional NMR data unmatched by single-labeled compounds .

Biological Activity

N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C2,15N is a synthetic compound that incorporates stable isotopes of carbon and nitrogen, which are often used in biochemical research to trace metabolic pathways and study biological processes. This compound is a derivative of glutamic acid and cysteine, two amino acids that play crucial roles in various biological functions, including protein synthesis and antioxidant defense mechanisms.

  • Molecular Formula: C37H41N3O8S
  • Molecular Weight: 714.80 g/mol
  • CAS Number: 874462-72-3
  • Structure: The compound features a complex structure with multiple functional groups, including a benzyl group and a carbamate moiety, which influence its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound can be understood through its components—glutamic acid and cysteine. Both amino acids are involved in critical physiological processes:

  • Antioxidant Activity : Cysteine is a precursor to glutathione (GSH), a vital antioxidant in cells. The dipeptide cysteinyl-glycine (Cys-Gly), which is part of this compound, has been shown to play a role in maintaining glutathione homeostasis, particularly in oxidative stress conditions. Studies indicate that Cys-Gly can modulate GSH levels in various tissues, influencing cellular antioxidant defenses .
  • Neurotransmission : Glutamic acid acts as an excitatory neurotransmitter in the central nervous system. Its derivatives can impact synaptic plasticity and cognitive functions. The incorporation of stable isotopes allows researchers to track these processes in vivo .
  • Metabolic Pathways : The stable isotopes present in the compound facilitate tracing metabolic pathways involving amino acids and their derivatives. For example, studies using labeled glutamate have demonstrated its role in energy metabolism and neurotransmitter cycling .

Case Studies

  • Glutathione Homeostasis : A study on bovine eye lenses demonstrated that Cys-Gly influences glutathione levels under oxidative stress conditions. When cultured with reduced glutathione, the presence of Cys-Gly impaired the accumulation of GSH, suggesting a regulatory role in thiol metabolism .
  • Neuroprotective Effects : Research has shown that compounds like Cys-Gly can exhibit neuroprotective properties by enhancing GSH synthesis, thereby protecting neurons from oxidative damage. This effect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .

Data Tables

PropertyValue
Molecular FormulaC37H41N3O8S
Molecular Weight714.80 g/mol
CAS Number874462-72-3
Antioxidant RolePrecursor to Glutathione
Neurotransmitter RoleExcitatory neurotransmitter

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl-13C<sup>2</sup>,<sup>15</sup>N, and how is its purity validated?

  • Methodology : Solid-phase peptide synthesis (SPPS) or solution-phase methods are typically employed, leveraging benzyl (Bzl) and carbobenzyloxy (Cbz) protecting groups. Isotopic labeling (13C, 15N) is introduced during glycine synthesis using enriched precursors (e.g., 13C2,15N-glycine derivatives) .
  • Characterization : Use high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and molecular integrity. Purity is validated via reverse-phase HPLC (≥95%) and nuclear magnetic resonance (NMR) to verify deprotection efficiency and absence of diastereomers .

Q. Why are 13C and 15N isotopes incorporated into this compound, and how do they influence experimental design?

  • Rationale : 13C and 15N labels enable tracking of metabolic pathways (e.g., peptide degradation studies) via isotope-ratio mass spectrometry (IRMS) or NMR. The labels also reduce signal overlap in spectroscopic analyses .
  • Design Considerations : Ensure isotopic enrichment levels (e.g., 97-99% for 13C/15N) are sufficient for detection thresholds. Control experiments with unlabeled analogs are critical to distinguish isotopic effects from biological activity .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Best Practices : Document reaction conditions (temperature, solvent, catalyst), purification steps (column chromatography, recrystallization), and characterization data (NMR chemical shifts, HRMS m/z values) in compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
  • Data Reporting : Include supplementary files with raw spectroscopic data (e.g., .pdf NMR spectra, HPLC chromatograms) to allow independent verification .

Advanced Research Questions

Q. How do isotopic labels (13C, 15N) affect the compound’s chemical reactivity or stability in metabolic studies?

  • Isotopic Effects : Kinetic isotope effects (KIEs) may alter reaction rates, particularly in enzymatic cleavage of the glycine residue. Use computational modeling (e.g., density functional theory) to predict 13C/15N-induced bond polarization changes .
  • Stability Testing : Conduct accelerated degradation studies (e.g., pH, temperature variations) with labeled vs. unlabeled compounds to quantify stability differences. Monitor via LC-MS for isotopic integrity .

Q. What strategies resolve contradictions in published data on this compound’s biological activity or spectroscopic profiles?

  • Data Reconciliation : Cross-reference synthesis protocols (e.g., protecting group strategies, purification methods) across studies. Variability in benzyl ester deprotection (O-Bzl vs. S-Bzl) may explain discrepancies in bioactivity .
  • Meta-Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate literature quality. Prioritize studies with full experimental disclosure and peer-reviewed validation .

Q. How can this compound be integrated into tracer studies for investigating peptide metabolism or protein folding dynamics?

  • Metabolic Tracing : Use 13C-labeled glycine to track incorporation into cellular proteins via pulse-chase experiments. Pair with SILAC (stable isotope labeling by amino acids in cell culture) for quantitative proteomics .
  • Folding Studies : Employ 15N NMR to monitor conformational changes in model peptides. Compare amide proton exchange rates between labeled and unlabeled systems to infer folding pathways .

Q. What computational tools are suitable for modeling the isotopic compound’s behavior in silico, and how do they align with experimental data?

  • Modeling Approaches : Use Gaussian or ORCA for isotopic vibrational frequency calculations. Validate against experimental IR/Raman spectra. Molecular dynamics (MD) simulations (e.g., AMBER) can predict solvation effects on labeled residues .
  • Data Alignment : Calibrate force fields using experimental isotopic shifts (e.g., 13C NMR chemical shifts) to improve predictive accuracy .

Methodological Guidelines

  • Literature Review : Utilize SciFinder and Google Scholar with keywords like "isotope-labeled peptide synthesis" and "13C/15N metabolic tracing." Filter results to prioritize articles citing primary data (e.g., experimental procedures in Med. Chem. Commun.) .
  • Ethical Compliance : For in vivo studies, include IRB-approved protocols for isotopic tracer use, addressing biosafety and waste disposal per institutional guidelines .

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